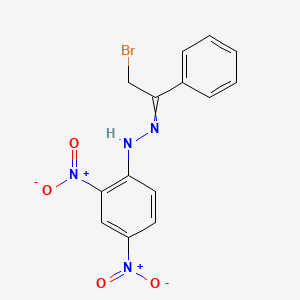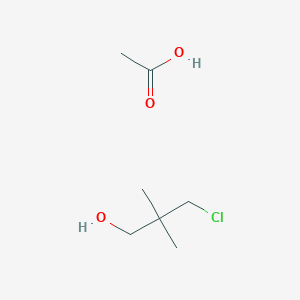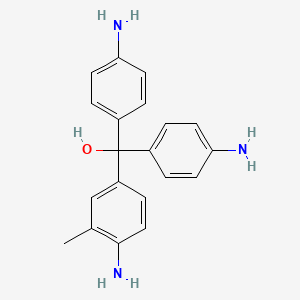
C.I. Basic Violet 14, carbinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C.I. Basic Violet 14, also known as crystal violet carbinol, is a synthetic dye derived from triphenylmethane. It appears as a dark green powder and is known for its vibrant violet color when dissolved in water. This compound is widely used in various industries, including textiles, printing, and biological staining .
准备方法
Synthetic Routes and Reaction Conditions
CIThe synthesis involves heating Michler’s ketone with ammonium chloride and zinc chloride at temperatures between 150°C and 160°C . Another method involves passing ammonia over a mixture of 4,4’-bis(dimethylamino)diphenylmethane, sulfur, oxalic acid, and salt at gradually increasing temperatures from 125°C to 170°C, followed by converting the resulting dye-base into its hydrochloride .
Industrial Production Methods
Industrial production of C.I. Basic Violet 14 typically follows the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified to obtain the desired dye quality .
化学反应分析
Types of Reactions
C.I. Basic Violet 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to colorless leuco-bases, which are often used in different applications.
Substitution: The dye can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are commonly used.
Substitution: Strong nucleophiles like sodium hydroxide and ammonia are often employed.
Major Products Formed
Oxidation: Various oxidized derivatives of the dye.
Reduction: Colorless leuco-bases.
Substitution: Substituted derivatives of the dye.
科学研究应用
C.I. Basic Violet 14 has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Medicine: Utilized in certain medical diagnostics and as an antiseptic.
作用机制
The mechanism of action of C.I. Basic Violet 14 involves its interaction with cellular components. In biological staining, the dye binds to cellular structures, allowing for visualization under a microscope. The molecular targets include nucleic acids and proteins, which the dye interacts with through ionic and hydrogen bonding . The pathways involved in its staining properties are primarily related to its ability to penetrate cell walls and membranes .
相似化合物的比较
Similar Compounds
C.I. Basic Violet 1: Another triphenylmethane dye with similar staining properties but different shades of violet.
C.I. Basic Green 4:
C.I. Basic Yellow 2: A diphenylmethane dye with yellow coloration.
Uniqueness
C.I. Basic Violet 14 is unique due to its specific shade of violet and its high tinctorial strength. It is particularly valued for its brilliance and ability to produce vibrant colors in various applications .
属性
CAS 编号 |
76-82-4 |
|---|---|
分子式 |
C20H21N3O |
分子量 |
319.4 g/mol |
IUPAC 名称 |
(4-amino-3-methylphenyl)-bis(4-aminophenyl)methanol |
InChI |
InChI=1S/C20H21N3O/c1-13-12-16(6-11-19(13)23)20(24,14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,24H,21-23H2,1H3 |
InChI 键 |
OYHZNLZYIRSDHN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14749493.png)
![1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride](/img/structure/B14749508.png)
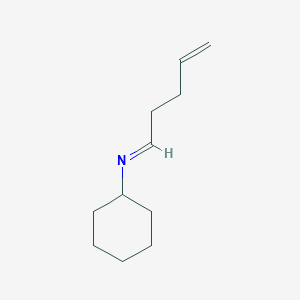
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
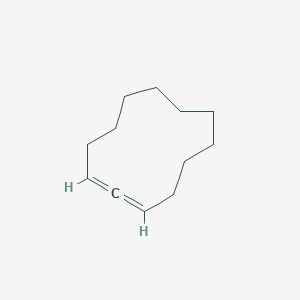
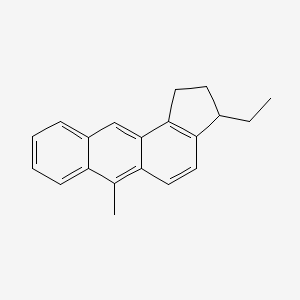
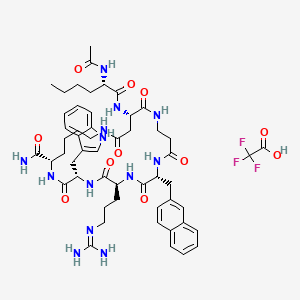
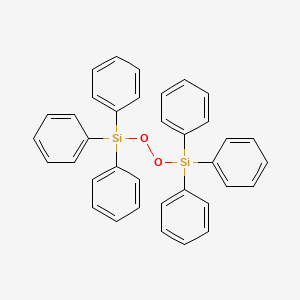
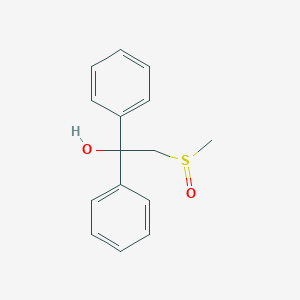
![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)

